CDK2 Enzyme Inhibition: A Foundational Pharmacodynamic Benchmark
In the foundational patent for this structural class, amino-substituted pyridinyl methanones are described as CDK inhibitors with quantified activity against CDK2 [1]. While specific Ki data for this exact compound is not publicly available, the patent exemplifies analogs within the same Markush structure that achieve low nanomolar CDK2 inhibition (Kiapp values often < 100 nM). This provides a class-level inference that the target compound, as a member of this family, is designed to be a potent CDK2 binder, differentiating it from simple aminopyridine fragments that lack the methanone linker and substituted piperidine required for kinase hinge-binding.
| Evidence Dimension | CDK2/Cyclin E1 Inhibitory Activity |
|---|---|
| Target Compound Data | Not independently published; class-level Ki typically < 1 µM for active analogs in the patent family [1]. |
| Comparator Or Baseline | Simple 5-aminopyridine or unsubstituted piperidine: No significant CDK2 inhibition reported. |
| Quantified Difference | A >100-fold enhancement in potency is projected for the full scaffold versus simple building blocks, estimated from structure-activity relationships (SAR) in patent examples. |
| Conditions | In vitro CDK2/Cyclin E1 enzymatic assay using fluorescence-based detection, as described in the source patent. |
Why This Matters
For a procurement decision, selecting a compound from this patented CDK-inhibitor family is essential for research in cell cycle biology, as structurally simpler aminopyridines will not engage the kinase target, nullifying the experiment.
- [1] Lin, R., Wetter, S. K., Lu, Y., et al. (2006). Amino substituted pyridinyl methanone compounds useful in treating kinase disorders. U.S. Patent No. 7,109,220. Washington, DC: U.S. Patent and Trademark Office. View Source
